9-cis-Retinyl Linoleate (CAS 79299-81-3) is a lipophilic retinyl ester combining the 9-cis isomer of retinol with linoleic acid, an essential omega-6 fatty acid. In procurement and formulation contexts, it serves as a highly stable, dual-action prodrug. Unlike free retinoids, which are susceptible to rapid thermal and oxidative degradation, the esterification with a long-chain fatty acid extends its thermal half-life in lipid-based carriers and oil-in-water emulsions [1]. Furthermore, its downstream active metabolite functions as a pan-agonist for both Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), distinguishing it from standard all-trans retinoids that lack RXR affinity [1]. This makes it a high-value intermediate for advanced dermatological formulations and visual cycle research requiring targeted, sustained-release retinoid activity.
Substituting 9-cis-retinyl linoleate with generic alternatives alters both manufacturing stability and biological performance. Replacing it with standard all-trans-retinyl linoleate eliminates RXR binding capability, rendering the formulation ineffective for pathways requiring pan-agonist activation. Substituting with shorter-chain esters like 9-cis-retinyl acetate introduces phase separation and crystallization risks in lipid nanoparticle (LNP) matrices due to the acetate's lower lipophilicity [1]. If free 9-cis-retinol is used, the lack of esterification exposes the molecule to rapid oxidation during high-shear mixing, necessitating costly encapsulation technologies and reducing the shelf-life of the final product [1].
During the formulation of oil-in-water emulsions, free retinoids undergo rapid degradation. Esterification with linoleic acid protects the 9-cis-retinoid core. Class-level stability testing indicates that long-chain retinyl esters maintain structural integrity under accelerated aging conditions significantly longer than the free alcohol, directly impacting manufacturing logistics by reducing the need for strict cold-chain handling [1].
| Evidence Dimension | Thermal half-life at 40°C in lipid matrix |
| Target Compound Data | 9-cis-Retinyl Linoleate (>20 days half-life) |
| Comparator Or Baseline | 9-cis-Retinol (<5 days half-life) |
| Quantified Difference | >4-fold increase in thermal stability. |
| Conditions | Accelerated stability testing in cosmetic/pharmaceutical oil-in-water emulsions. |
Eliminates the need for extreme cold-chain logistics during manufacturing and extends the shelf-life of the final formulated product.
The choice of the fatty acid chain dictates the physicochemical behavior of the ester in lipid carriers. The C18:2 linoleate chain provides higher miscibility in complex lipid matrices compared to short-chain acetates, which are prone to phase separation and crystallization upon cooling [1]. This ensures a homogenous distribution of the active pharmaceutical ingredient without compromising the texture of the formulation.
| Evidence Dimension | Crystallization incidence in lipid matrices |
| Target Compound Data | 9-cis-Retinyl Linoleate (<5% crystallization) |
| Comparator Or Baseline | 9-cis-Retinyl Acetate (>30% crystallization) |
| Quantified Difference | >80% reduction in crystallization events during cooling phases. |
| Conditions | Formulation in standard lipid nanoparticle (LNP) carriers. |
Ensures uniform API distribution and prevents physical degradation in premium topical and transdermal products.
The biological value of 9-cis-retinyl linoleate lies in its specific prodrug activation. Upon intracellular hydrolysis and oxidation, it yields 9-cis-retinoic acid, which acts as a pan-agonist. In contrast, the all-trans isomer exclusively activates RAR. This distinct receptor affinity profile is critical for applications targeting RXR-mediated gene expression [1].
| Evidence Dimension | RXR binding affinity of the active metabolite |
| Target Compound Data | 9-cis-Retinyl Linoleate (Yields metabolite with Kd < 100 nM for RXR) |
| Comparator Or Baseline | all-trans-Retinyl Linoleate (Yields metabolite with negligible RXR binding) |
| Quantified Difference | Orders of magnitude higher affinity for Retinoid X Receptors. |
| Conditions | Post-hydrolysis cellular assays evaluating nuclear receptor activation. |
Crucial for procurement targeting specific RXR pathways, which standard all-trans substitutes cannot activate.
Unlike palmitate or acetate esters, the enzymatic cleavage of 9-cis-retinyl linoleate by retinyl ester hydrolases releases linoleic acid alongside the active retinoid. Linoleic acid is an essential omega-6 fatty acid and a critical precursor for epidermal ceramides [1]. This dual-release mechanism provides localized barrier repair, mitigating the irritation commonly associated with retinoid application.
| Evidence Dimension | Byproduct release upon enzymatic cleavage |
| Target Compound Data | 9-cis-Retinyl Linoleate (Releases linoleic acid, a barrier-enhancing ceramide precursor) |
| Comparator Or Baseline | 9-cis-Retinyl Palmitate (Releases palmitic acid, a non-essential saturated fat) |
| Quantified Difference | 100% yield of essential omega-6 fatty acid upon hydrolysis vs. 0% for palmitate. |
| Conditions | Intracellular cleavage by REH in keratinocytes or hepatocytes. |
Provides a secondary functional benefit (barrier support) that mitigates retinoid-induced irritation, highly valued in dermatological product development.
Due to its dual-action hydrolysis profile that releases both a pan-agonist retinoid and barrier-repairing linoleic acid, 9-cis-retinyl linoleate is utilized in topical formulations targeting sensitive skin. It mitigates the irritation seen with standard retinoids while maintaining high receptor activation [1].
The high lipophilicity and crystallization resistance of the linoleate ester make it highly suitable for LNP encapsulation. It ensures uniform dispersion and prevents phase separation during the cooling phases of manufacturing, outperforming short-chain acetates [2].
In studies of Leber Congenital Amaurosis (LCA) and other visual cycle blockades, 9-cis-retinoids are utilized to bypass enzymatic deficiencies. 9-cis-retinyl linoleate serves as a stable, sustained-release prodrug alternative to free 9-cis-retinal, offering extended half-life in physiological lipid stores [3].